molecular formula C18H11F5O4 B2755220 Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate CAS No. 300557-13-5

Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No. B2755220
CAS RN: 300557-13-5
M. Wt: 386.274
InChI Key: FMUGTHCIEJIJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C18H11F5O4 and its molecular weight is 386.274. The purity is usually 95%.
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Scientific Research Applications

Indole Derivatives and Alkaloids

Indoles are essential heterocyclic systems found in natural products and drugs. They serve as crucial building blocks in cell biology and exhibit diverse biological properties. The synthesis of indole derivatives has attracted considerable interest due to their potential as biologically active compounds. Researchers have investigated novel methods for constructing indoles, especially as moieties within selected alkaloids .

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives demonstrate promising pharmacological activities. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic effects. These compounds have been compared favorably to established drugs like indomethacin and celecoxib .

Plant Hormone: Indole-3-Acetic Acid (IAA)

Indole-3-acetic acid (IAA) is a plant hormone derived from tryptophan degradation. It plays a crucial role in plant growth and development. While not directly related to our compound, understanding IAA’s biosynthesis and function sheds light on the broader significance of indole derivatives in biology .

Cyclic Depsipeptide Synthesis

The compound (S)-methyl 2-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)thiazole-4-carboxylic acid methyl ester contains a thiazole ring and is part of the cyclic depsipeptide Lyngbyabellin A. This compound exhibits moderate cytotoxicity against certain cancer cells (KB and LoVo). Its synthesis involves several steps, including asymmetric dihydroxylation, protection, saponification, coupling reactions, and more .

Crystal Structure Studies

While not directly related to applications, the crystal structure of our compound can provide valuable insights. Single-crystal X-ray analysis allows researchers to understand its three-dimensional arrangement, aiding in drug design and optimization .

properties

IUPAC Name

methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F5O4/c1-7-12(18(24)25-2)9-5-8(3-4-11(9)27-7)26-6-10-13(19)15(21)17(23)16(22)14(10)20/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUGTHCIEJIJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

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